molecular formula C10H12FNO2 B2596517 4-(6-Fluoropyridin-2-yl)oxan-4-ol CAS No. 2551115-68-3

4-(6-Fluoropyridin-2-yl)oxan-4-ol

Cat. No. B2596517
CAS RN: 2551115-68-3
M. Wt: 197.209
InChI Key: VIZFZCAWISQYJB-UHFFFAOYSA-N
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Description

“4-(6-Fluoropyridin-2-yl)oxan-4-ol” is a chemical compound that belongs to the oxan-4-ol family. It has a CAS Number of 2551115-68-3 and a molecular weight of 197.21 . The IUPAC name for this compound is 4-(6-fluoropyridin-2-yl)tetrahydro-2H-pyran-4-ol .


Molecular Structure Analysis

The InChI code for “4-(6-Fluoropyridin-2-yl)oxan-4-ol” is 1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(6-Fluoropyridin-2-yl)oxan-4-ol: exhibits potential as a building block in medicinal chemistry. Researchers can modify its structure to create novel drug candidates. The fluorine substitution enhances lipophilicity and metabolic stability, making it valuable for drug design .

Agrochemicals and Pesticides

Fluorinated pyridines, including this compound, have been used as starting materials for herbicides and insecticides. For instance, the synthesis of certain herbicides and insecticides involves transformations of fluorinated pyridines .

Organic Synthesis

The compound’s hydroxyl group allows for diverse chemical reactions. Researchers can exploit its reactivity to synthesize various derivatives, such as quinazolinyl-substituted compounds . These derivatives may find applications in fields like materials science or biochemistry.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6-fluoropyridin-2-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFZCAWISQYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Fluoropyridin-2-yl)oxan-4-ol

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